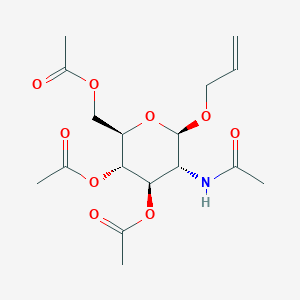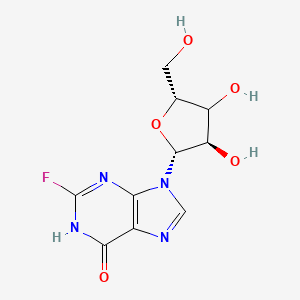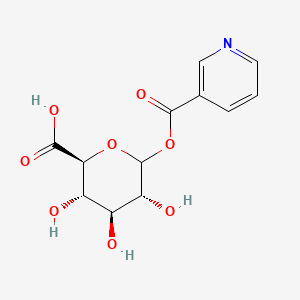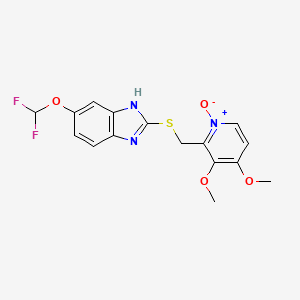![molecular formula C₂₃H₂₉NO₁₀ B1140790 (3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid CAS No. 17660-02-5](/img/structure/B1140790.png)
(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
Stereopure dipeptide mimetics and related compounds have been synthesized from readily available precursors, demonstrating the stereocontrolled synthesis of complex bicyclic structures, including azabicyclo and oxabicyclo derivatives (Mulzer, Schülzchen, & Bats, 2000). These methodologies often involve multiple steps, including the formation of intermediate structures and the use of protecting groups to control the introduction of functional groups at specific stereocenters.
Molecular Structure Analysis
The molecular structure of bicyclic and related compounds can be elucidated through techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. For instance, the crystal structure of a dimeric complex involving a related oxatricyclo compound was determined, revealing the coordination geometry and intermolecular interactions (Li Chang, 2009).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Researchers have developed methods for synthesizing homoconduritols and homoaminoconduritols, which are related to the chemical structure of the compound . These methods involve reactions like epoxidation, cis-hydroxylation, and ring opening, highlighting the synthetic versatility of similar compounds (Özgür Kaya et al., 2016).
- Another study discusses the synthesis of conformationally constrained dipeptide surrogates with aromatic side-chains, which share structural similarities with the compound. This synthesis is part of research into biologically active peptides (J. Cluzeau and W. Lubell, 2004).
Applications in Molecular Synthesis
- A study on the observation of a stable carbocation in a consecutive Criegee rearrangement process discusses the synthesis of certain bicyclic and tricyclic compounds. These methods could potentially be relevant for the synthesis of structurally similar compounds (Krasutsky et al., 2000).
- The stereoselective synthesis of specific bicyclo and tricyclo compounds, including pentols and derivatives, is explored in another study, suggesting potential routes for synthesizing complex structures similar to the compound (P. Gerber and P. Vogel, 2001).
Molecular Modelling and Framework Analysis
- Research into bismuth organic frameworks involving similar structural motifs discusses the conformational changes and binding abilities of such frameworks, which might be relevant for understanding the interactions of the compound in various environments (R. Kumar and P. Mishra, 2007).
Propiedades
IUPAC Name |
(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO10/c1-24-13-7-11(8-14(24)19-18(13)33-19)32-22(30)12(10-5-3-2-4-6-10)9-31-23-17(27)15(25)16(26)20(34-23)21(28)29/h2-6,11-20,23,25-27H,7-9H2,1H3,(H,28,29)/t11?,12-,13?,14?,15-,16-,17-,18?,19?,20?,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZFCRZRBBERQF-BSMPHCNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(COC4C(C(C(C(O4)C(=O)O)O)O)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)[C@H](CO[C@@H]4[C@@H]([C@@H]([C@H](C(O4)C(=O)O)O)O)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Scopolamine beta-D-Glucuronide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)








![4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde](/img/structure/B1140725.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)
